molecular formula C19H15N3O2S B11535403 N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxyaniline

N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxyaniline

Cat. No.: B11535403
M. Wt: 349.4 g/mol
InChI Key: JZZMOMMWXXLMTJ-UHFFFAOYSA-N
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Description

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is a complex organic compound that features a benzodiazole moiety linked to a furan ring, which is further connected to a methoxyphenyl group through a methanimine linkage

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

1-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C19H15N3O2S/c1-23-14-8-6-13(7-9-14)20-12-15-10-11-18(24-15)25-19-21-16-4-2-3-5-17(16)22-19/h2-12H,1H3,(H,21,22)

InChI Key

JZZMOMMWXXLMTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and furan intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicinal chemistry, (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The benzodiazole moiety may bind to specific sites on proteins, modulating their activity. The furan ring and methoxyphenyl group can also contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.

    Furan derivatives: Compounds with furan rings linked to various functional groups.

    Methoxyphenyl derivatives: Compounds featuring methoxyphenyl groups with different linkages.

Uniqueness

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-(4-METHOXYPHENYL)METHANIMINE is unique due to its specific combination of benzodiazole, furan, and methoxyphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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